
N-ethyl-4-nitro-2-(trifluoromethyl)aniline
Overview
Description
N-ethyl-4-nitro-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H9F3N2O2 It is characterized by the presence of an ethyl group, a nitro group, and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-4-nitro-2-(trifluoromethyl)aniline can be synthesized through a multi-step process. One common method involves the nitration of 4-chloro-3-nitrobenzotrifluoride followed by the substitution of the chlorine atom with an ethylamine group. The reaction conditions typically involve the use of solvents such as ethanol and reaction temperatures around 60°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-nitro-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: N-ethyl-4-amino-2-(trifluoromethyl)aniline.
Substitution: Various substituted aniline derivatives.
Oxidation: Oxidized derivatives depending on the conditions used.
Scientific Research Applications
N-ethyl-4-nitro-2-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-ethyl-4-nitro-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-(trifluoromethyl)aniline
- 4-Nitro-2-(trifluoromethyl)aniline
- N-ethyl-2-nitro-4-(trifluoromethyl)aniline
Uniqueness
N-ethyl-4-nitro-2-(trifluoromethyl)aniline is unique due to the presence of both an ethyl group and a trifluoromethyl group on the aniline ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
Biological Activity
N-Ethyl-4-nitro-2-(trifluoromethyl)aniline is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique chemical structure and potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group, an ethyl substituent, and a trifluoromethyl group attached to an aniline backbone. The trifluoromethyl group enhances the compound's lipophilicity, which may facilitate its interaction with biological membranes and proteins. The molecular formula for this compound is .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for this compound suggest it has potent bactericidal effects.
Bacterial Strain | MIC (μM) | Activity Type |
---|---|---|
Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |
Enterococcus faecalis | 62.5 - 125 | Bacteriostatic |
The mechanism of action appears to involve inhibition of protein synthesis pathways, followed by interference with nucleic acid and peptidoglycan production, which are critical for bacterial growth and survival .
Anticancer Properties
In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Preliminary studies suggest that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the nitro group is believed to play a crucial role in the compound's ability to form reactive intermediates that can interact with cellular components, leading to cell death.
The biological activity of this compound can be attributed to several mechanisms:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates such as nitroso or amino groups, which may interact with cellular macromolecules.
- Lipophilicity Enhancement : The trifluoromethyl group increases the lipophilicity of the compound, facilitating its penetration into lipid membranes.
- Target Interaction : The compound may target specific proteins or enzymes involved in critical cellular processes, disrupting their function and leading to cell death.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Enterococcus faecalis. The results indicated that the compound exhibited a broad spectrum of activity, effectively reducing biofilm formation by up to 90% in certain strains .
Investigation into Anticancer Activity
Another study focused on the anticancer properties of this compound in human cancer cell lines. The findings revealed that treatment with this compound resulted in significant apoptosis in cancer cells, with mechanisms involving oxidative stress and mitochondrial dysfunction being implicated.
Properties
IUPAC Name |
N-ethyl-4-nitro-2-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-2-13-8-4-3-6(14(15)16)5-7(8)9(10,11)12/h3-5,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJHZLWVWOMYIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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